molecular formula C20H21BrN2O3 B4080479 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

Cat. No. B4080479
M. Wt: 417.3 g/mol
InChI Key: XXBBIXWRTKOJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K pathway is involved in cell growth and survival, and is frequently dysregulated in cancer. BKM120 has shown promise as a potential anticancer agent, and has been the subject of extensive scientific research.

Mechanism of Action

2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate inhibits the PI3K pathway by binding to the p110α subunit of the PI3K enzyme. This leads to the inhibition of downstream signaling pathways, including the Akt and mTOR pathways. By inhibiting these pathways, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can also inhibit cell migration and invasion. 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation of 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is that it can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are a number of future directions for research on 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate. One area of interest is the development of combination therapies that include 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate treatment. Additionally, further research is needed to better understand the mechanisms of resistance to 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate and to develop strategies to overcome resistance. Overall, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has shown promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. In vitro studies have shown that 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and glioblastoma. In vivo studies have shown that 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

[1-(4-bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-3-20-22-18-6-4-5-7-19(18)23(20)12-17(26-14(2)24)13-25-16-10-8-15(21)9-11-16/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBBIXWRTKOJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.